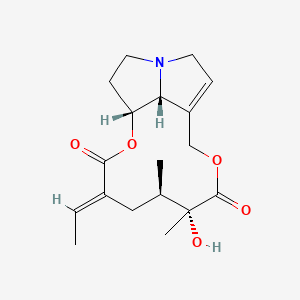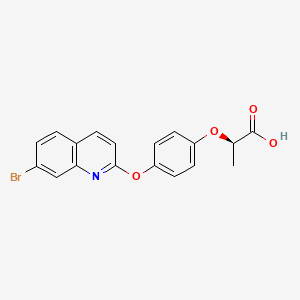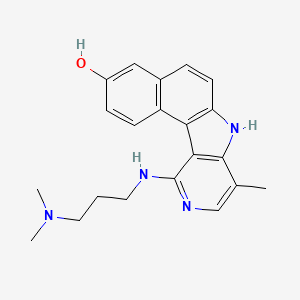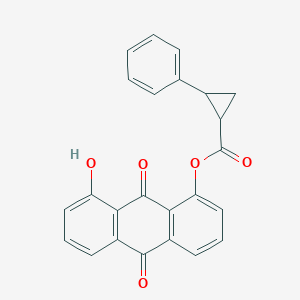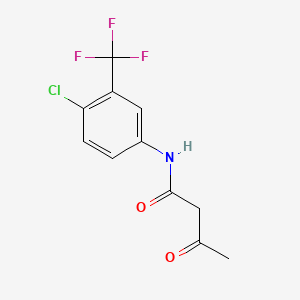
Fasentin
Vue d'ensemble
Description
Fasentin is a synthetic compound that has been described as a modulator of GLUT-1 and GLUT-4 transporters, thus inhibiting glucose uptake in some cancer cells . It has been used as a glucose transporter (GLUT1) inhibitor to assess its effects on the vulnerability of a wide range of triple-negative breast cancer (TNBC) cell lines .
Molecular Structure Analysis
This compound has the molecular formula C11H9ClF3NO2 and a molecular weight of 279.64 . The structure includes a 4-chloro-3-(trifluoromethyl)phenyl group attached to a 3-oxobutanamide .
Physical And Chemical Properties Analysis
This compound is a white to off-white powder . It is soluble in DMSO . The exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.
Applications De Recherche Scientifique
Glucose Uptake Inhibition and Cancer Therapy
- Fasentin has been identified as a novel inhibitor of glucose uptake, sensitizing cells to FAS-induced cell death. This sensitization is crucial as evasion of apoptosis contributes significantly to cancer progression. This compound alters the expression of genes related to nutrient and glucose deprivation, inhibiting glucose uptake by interacting with the glucose transport protein GLUT1. This mechanism provides a new avenue to sensitize cells to death ligands, presenting a potential therapeutic strategy for cancer treatment (Wood et al., 2008).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Fasentin primarily targets the glucose transport proteins GLUT-1 and GLUT-4 . These proteins play a crucial role in the uptake of glucose into cells, which is essential for cellular metabolism and energy production.
Mode of Action
this compound interacts with a unique site in the intracellular channel of GLUT-1 and GLUT-4 . This interaction inhibits the function of these transporters, thereby reducing glucose uptake into cells . As a result, cells become sensitized to death receptor stimuli such as FAS (Fas cell surface death receptor) and tumor necrosis factor apoptosis-inducing ligand .
Biochemical Pathways
The inhibition of glucose uptake by this compound affects various biochemical pathways. It alters the expression of genes associated with nutrient and glucose deprivation . This deprivation can lead to a state of cellular stress, making cells more susceptible to death receptor stimuli . Furthermore, this compound has been shown to inhibit tube formation in endothelial cells, suggesting a potential impact on angiogenesis .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are currently unknown .
Result of Action
this compound’s inhibition of glucose uptake results in several cellular effects. It can sensitize cells to death receptor stimuli, potentially leading to increased cell death . Additionally, this compound has been shown to inhibit endothelial cell proliferation and invasion, which could have implications for angiogenesis and tumor growth .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the glucose concentration in the environment can affect the compound’s ability to inhibit glucose uptake . .
Analyse Biochimique
Biochemical Properties
Fasentin interacts with the glucose transporter proteins GLUT-1 and GLUT-4 . By modulating these transporters, this compound inhibits glucose uptake in certain cancer cells . This interaction with GLUT-1 and GLUT-4 is a key aspect of this compound’s biochemical role.
Cellular Effects
This compound has been shown to inhibit the growth of endothelial, tumor, and fibroblast cells without inducing cell death . It induces a cell cycle arrest in the G0/G1 phase and reduces the cell number in the S phase in a dose-dependent manner . This compound also alters the expression of genes associated with glucose deprivation .
Molecular Mechanism
This compound’s mechanism of action involves modulating the activity of GLUT-1 and GLUT-4 transporters, thereby inhibiting glucose uptake . It has been suggested that this compound may interact with a unique site in the intracellular channel of these proteins . This interaction leads to a decrease in glucose uptake, which can have significant effects on cellular metabolism and function .
Metabolic Pathways
This compound’s primary role in metabolic pathways involves the modulation of GLUT-1 and GLUT-4 transporters, which are crucial for glucose uptake . By inhibiting these transporters, this compound can significantly impact glucose metabolism within cells .
Transport and Distribution
This compound’s transport and distribution within cells and tissues are likely to be influenced by its interaction with GLUT-1 and GLUT-4 transporters
Propriétés
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3NO2/c1-6(17)4-10(18)16-7-2-3-9(12)8(5-7)11(13,14)15/h2-3,5H,4H2,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYIJZMBLZXJEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358175 | |
| Record name | Fasentin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
392721-37-8 | |
| Record name | Fasentin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16759 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fasentin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fasentin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Fasentin and how does it exert its biological effects?
A: this compound (N-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxobutanamide) is a small molecule identified as a chemical sensitizer to death receptor stimuli, particularly FAS (also known as Apo-1 or CD95) and tumor necrosis factor apoptosis-inducing ligand (TRAIL). [] It primarily acts by inhibiting glucose uptake in cells. [] This inhibition disrupts cellular metabolism and sensitizes cells to death receptor-mediated apoptosis, a process often evaded by cancer cells. []
Q2: How does this compound inhibit glucose uptake?
A: While the precise mechanism remains under investigation, research suggests that this compound interacts with the intracellular channel of GLUT1, a key glucose transport protein. [] Virtual docking studies using a homology model of GLUT1 showed this compound interacting with a unique site within this channel, hindering glucose passage. []
Q3: Is there evidence to support the role of glucose transport inhibition in this compound's activity?
A: Yes. Studies have shown that culturing cells in a low-glucose environment mimics the effects of this compound, sensitizing them to FAS-induced apoptosis. [] Additionally, using other GLUT inhibitors and this compound analogues further supports the crucial role of glucose transport inhibition in its mechanism of action. []
Q4: Beyond sensitization to death ligands, are there other cellular effects associated with this compound?
A: this compound has been shown to impact several cellular processes. In lung adenocarcinoma A549 spheroid cells, this compound treatment was linked to increased expression of glucose transporters, metabolic enzymes, and antioxidant enzymes. [] this compound also influenced the Nrf2 signaling pathway, mitochondrial membrane potential, and mitochondrial superoxide production, suggesting a role in oxidative stress responses. [] Furthermore, this compound has demonstrated an ability to diminish endothelial cell proliferation, differentiation, and invasion through a mechanism that appears to be independent of glucose metabolism. [, ]
Q5: Is there evidence that this compound impacts cellular energy metabolism?
A: Yes, research on rat models of chronic heart failure following myocardial infarction indicates that this compound treatment leads to increased expression of cardiac glucose transporters (GLUT) and enhanced glucose uptake in cultured cardiomyocytes. [] These changes were associated with improved left ventricular contractility. [] Additionally, this compound treatment resulted in higher beating rates in cultured cardiomyocytes, an effect abolished by co-treatment with a glucose transporter inhibitor. [] These findings suggest that this compound promotes glucose utilization as an energy source in cardiomyocytes. []
Q6: What is the role of lactate production in the context of this compound's influence on vascular smooth muscle cells?
A: Studies using primary mouse aortic smooth muscle cells (MASMC) have shown that this compound, at a concentration of 60 µM, significantly increased calcification induced by high phosphate conditions. [] This increase in calcification was linked to lactate production, as inhibiting lactate dehydrogenase with sodium oxamate significantly reduced high phosphate-induced calcification. [] These findings suggest that lactate production is necessary for smooth muscle calcification and that this compound might contribute to this process. []
Q7: Does this compound show any promise in cancer treatment?
A: Research suggests that this compound, by inhibiting glucose uptake, could be particularly effective against cancers exhibiting the Warburg effect, a phenomenon where cancer cells rely heavily on glycolysis for energy production even in the presence of oxygen. []
Q8: Are there other potential therapeutic applications for this compound being explored?
A: this compound's influence on glucose metabolism makes it a potential therapeutic target for diabetes-related complications. [] Additionally, its demonstrated effects on endothelial cell function and angiogenesis suggest possible applications in addressing conditions involving abnormal blood vessel formation. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



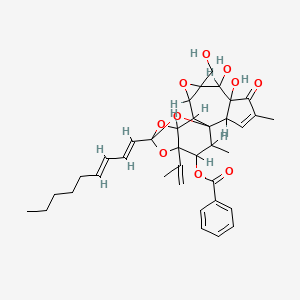

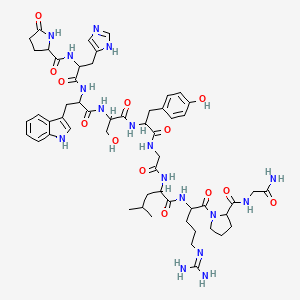


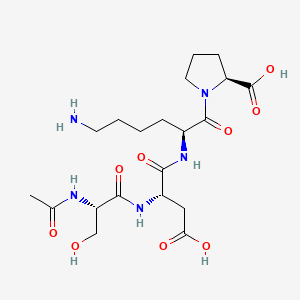
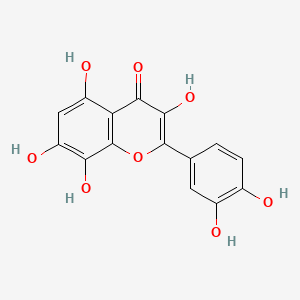
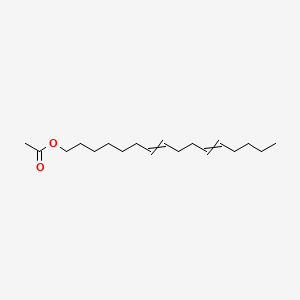
![N-cyclohexyl-1-(2,4-dichlorophenyl)-6-methyl-4H-indeno[1,2-c]pyrazole-3-carboxamide](/img/structure/B1671998.png)
